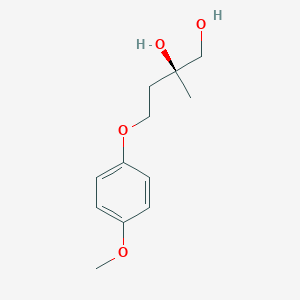

1,2-Butanediol, 4-(4-methoxyphenoxy)-2-methyl-, (2S)-

Description

The compound “1,2-Butanediol, 4-(4-methoxyphenoxy)-2-methyl-, (2S)-” (hereafter referred to as the target compound) is a chiral 1,2-butanediol derivative with a methyl group at position 2 (S-configuration) and a 4-methoxyphenoxy substituent at position 4. Its molecular formula is C₁₂H₁₈O₄, and its stereochemistry at C2 distinguishes it from other diastereomers or enantiomers .

Properties

CAS No. |

209118-78-5 |

|---|---|

Molecular Formula |

C12H18O4 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(2S)-4-(4-methoxyphenoxy)-2-methylbutane-1,2-diol |

InChI |

InChI=1S/C12H18O4/c1-12(14,9-13)7-8-16-11-5-3-10(15-2)4-6-11/h3-6,13-14H,7-9H2,1-2H3/t12-/m0/s1 |

InChI Key |

SFVWEORUJJGKHC-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@](CCOC1=CC=C(C=C1)OC)(CO)O |

Canonical SMILES |

CC(CCOC1=CC=C(C=C1)OC)(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Aromatic Ether Formation Followed by Chain Extension

Step 1: Synthesis of 4-(4-methoxyphenoxy)phenol derivative

- Method: Nucleophilic aromatic substitution or Ullmann-type coupling can be employed to form the ether linkage between 4-methoxyphenol and a suitable phenol precursor.

- Reaction conditions: Typically, copper catalysis at elevated temperatures (around 150–200°C) with suitable bases (e.g., potassium carbonate).

Step 2: Introduction of the methyl group at the 2-position

- Method: Alkylation of the aromatic ring or side-chain methylation using methyl iodide or dimethyl sulfate under basic conditions.

- Notes: Stereoselective methylation at the 2-position requires regioselective control, possibly through directing groups or protecting groups.

Step 3: Formation of the butanediol backbone

- Method: Assembling the diol via dihydroxylation of an alkene precursor or via reduction of a suitable ketone or aldehyde intermediate.

- Key reagents: Osmium tetroxide or catalytic hydrogenation for dihydroxylation; sodium borohydride or lithium aluminum hydride for reduction.

Step 4: Stereochemical control at the 2-position

- Method: Use of chiral catalysts or chiral auxiliaries during the dihydroxylation or reduction steps to ensure the (2S) configuration.

Alternative Approach: Sequential Synthesis of the Diol and Aromatic Ether

Step 1: Synthesis of the diol core

- Method: Starting from commercially available 2-methyl-1,3-propanediol or similar diol, functionalize the 4-position with a suitable leaving group (e.g., tosylate) for subsequent substitution.

Step 2: Formation of the aromatic ether

- Method: Nucleophilic aromatic substitution with 4-methoxyphenol or via Williamson ether synthesis using 4-methoxyphenol and a suitable halide precursor.

Step 3: Stereoselective methylation

- Method: Use of stereoselective methylation reagents or chiral catalysts during the chain extension to ensure the (2S) configuration.

Data Tables and Reaction Conditions

| Step | Reaction | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Ether formation (phenol coupling) | 4-methoxyphenol, phenol | Cu catalyst, 150–200°C | ~70–80% | Regioselective ether formation |

| 2 | Methylation at 2-position | CH₃I or DMSO₄ | Base (K₂CO₃), room temp to 60°C | ~65–75% | Regioselective methylation |

| 3 | Diol backbone synthesis | Starting diol or alkene | Osmium tetroxide, NaBH₄ | ~60–80% | Stereocontrol critical |

| 4 | Stereoselective reduction | Chiral catalysts | Low temperature, controlled atmosphere | >85% enantiomeric excess | Ensures (2S) configuration |

Additional Considerations

- Protecting groups may be necessary during multi-step transformations to prevent side reactions.

- Purification techniques such as fractional distillation, chromatography, and crystallization are essential for obtaining high-purity final products.

- Reaction monitoring via NMR and chiral HPLC ensures stereochemical fidelity and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Methoxyphenoxy)-2-methylbutane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form simpler alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.

Scientific Research Applications

(S)-4-(4-Methoxyphenoxy)-2-methylbutane-1,2-diol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-4-(4-Methoxyphenoxy)-2-methylbutane-1,2-diol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure and Substituents

The target compound belongs to the 1,2-butanediol family but is distinguished by its substituents:

- Methyl group at C2 : Introduces steric hindrance and chirality.

Comparison with Analogous Compounds :

Key Observations :

- The 4-methoxyphenoxy group in the target compound increases its molecular weight and aromaticity compared to aliphatic substituents (e.g., bromo or benzyloxy).

- The (2S) configuration may influence interactions in chiral environments, such as enzyme binding sites, similar to stereospecific effects observed in 2,3-butanediol isomers .

Physicochemical Properties and Reactivity

Physical Properties

- Solubility: The aromatic 4-methoxyphenoxy group likely reduces water solubility compared to unsubstituted 1,2-butanediol (which is miscible in water) .

- Boiling Point : Expected to be higher than 1,2-butanediol (194°C) due to increased molecular weight and hydrogen bonding capacity.

Chemical Reactivity

- Oxidation: 1,2-butanediol derivatives are oxidized to ketones or carboxylic acids. Enzymatic conversion of (S)-1,2-butanediol to 1-hydroxy-2-butanone has been demonstrated ; the target compound’s substituents may alter reaction efficiency.

- Esterification : The hydroxyl groups can undergo esterification, but steric hindrance from the methyl group may slow reactions at C2.

Environmental Impact

- Ozone Formation: Unsubstituted 1,2-butanediol has a reactivity factor of 2.21 g O₃/g in aerosol coatings .

Q & A

Advanced Research Question

- COSMO-RS : Predict solubility in organic/water mixtures using quantum-chemical surface charges.

- Molecular Dynamics (MD) : Simulate crystal packing to estimate melting points.

Validate predictions experimentally via differential scanning calorimetry (DSC) and gravimetric solubility tests. Cross-reference with PubChem data for analogous structures .

How can researchers address discrepancies in reported catalytic activity of this compound in asymmetric synthesis?

Advanced Research Question

Variations may stem from catalyst loadings, solvents, or substrate scope. Mitigation strategies:

- Standardized Screening : Use a modular reaction platform (e.g., High-Throughput Experimentation) to test variables systematically.

- Mechanistic Probes : Introduce radical scavengers or isotopic labeling to identify intermediates.

- Meta-Analysis : Compare literature data using statistical tools (e.g., PCA) to isolate influential factors .

What are the environmental fate implications of this compound’s structural motifs (e.g., methoxyphenoxy, methyl groups)?

Advanced Research Question

- Biodegradation Assays : Use OECD 301F (ready biodegradability) tests in activated sludge.

- Photolysis Studies : Expose to UV light (λ=254 nm) and monitor degradation via LC-MS.

The methoxy group may slow microbial degradation compared to hydroxylated analogs, as seen in similar aryl ethers .

How can researchers optimize purification protocols to separate diastereomers or regioisomers during synthesis?

Basic Research Question

- Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) and gradient elution (hexane:isopropanol).

- Crystallization : Screen solvents (e.g., ethyl acetate/hexane mixtures) for selective crystallization.

- Countercurrent Chromatography : For large-scale separations, employ pH-zone refining techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.